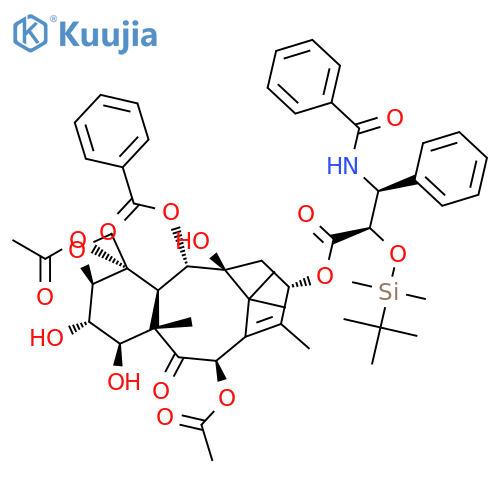

Cas no 211732-86-4 (2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel)

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 化学的及び物理的性質

名前と識別子

-

- 2'-O-(tert-Butyldimethylsilyl)-6a-hydroxypaclitaxel

- 2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel

- 2’-O-(tert-Butyldimethylsilyl)-6a-hydroxypaclitaxel

-

計算された属性

- せいみつぶんしりょう: 983.41200

じっけんとくせい

- PSA: 230.52000

- LogP: 6.12690

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-206549-2.5 mg |

2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel, |

211732-86-4 | 2.5 mg |

¥2,482.00 | 2023-07-11 | ||

| TRC | B691300-2.5mg |

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel |

211732-86-4 | 2.5mg |

$ 178.00 | 2023-04-18 | ||

| TRC | B691300-25mg |

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel |

211732-86-4 | 25mg |

$ 1372.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-206549-2.5mg |

2'-O-(tert-Butyldimethylsilyl)-6α-hydroxypaclitaxel, |

211732-86-4 | 2.5mg |

¥2482.00 | 2023-09-05 | ||

| TRC | B691300-100mg |

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel |

211732-86-4 | 100mg |

$ 3000.00 | 2023-09-08 |

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxelに関する追加情報

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel: A Promising Anticancer Agent

2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel (CAS No. 211732-86-4) is a chemically modified derivative of paclitaxel, a well-known anticancer drug. This compound has garnered significant attention in the field of oncology due to its enhanced pharmacokinetic properties and potential for improved therapeutic outcomes. The tert-butyl dimethyl silyl (TBDMS) group attached to the 2’ position of the molecule serves as a protective group, which plays a crucial role in stabilizing the compound during synthesis and potentially enhancing its bioavailability.

Paclitaxel, derived from the bark of the Pacific yew tree (*Taxus brevifolia*), has been a cornerstone in cancer chemotherapy for decades. However, its limited solubility and narrow therapeutic window have posed challenges in clinical use. The development of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel addresses these limitations by introducing a silyl protecting group, which not only improves the compound's stability but also facilitates its delivery to tumor sites. Recent studies have demonstrated that this modification significantly enhances the drug's ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for next-generation anticancer therapies.

The synthesis of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel involves a multi-step process that begins with the isolation of taxane precursors from natural sources or synthetic routes. The introduction of the TBDMS group is achieved through a silylation reaction, which is carefully optimized to ensure high yields and purity. This step is critical as it directly impacts the compound's pharmacokinetic profile and bioavailability. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to characterize the compound and confirm its structure.

Preclinical studies on 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel have revealed several key findings. In vitro experiments using various cancer cell lines have shown that this compound exhibits potent antiproliferative activity, often surpassing that of conventional paclitaxel. The mechanism of action involves the inhibition of microtubule dynamics, a hallmark of paclitaxel's anticancer activity. However, the modified compound demonstrates an enhanced ability to disrupt microtubule function, potentially due to the steric effects introduced by the TBDMS group.

In vivo studies using animal models have further highlighted the therapeutic potential of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel. These studies have shown that the compound exhibits superior efficacy in reducing tumor growth compared to unmodified paclitaxel. Additionally, preliminary toxicity studies suggest that the modified compound has a favorable safety profile, with reduced systemic toxicity observed in preclinical models.

The development of 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel represents a significant advancement in taxane-based chemotherapy. By leveraging modern chemical synthesis techniques and cutting-edge research methodologies, scientists have created a compound that addresses many of the limitations associated with traditional paclitaxel therapy. As research continues to progress, this compound holds great promise for improving cancer treatment outcomes and reducing adverse effects associated with current therapies.

Future studies will focus on further optimizing the formulation and delivery methods for 2’-O-(tert-butyl dimethyl silyl)-6α-hydroxy paclitaxel, with particular emphasis on enhancing its solubility and targeting capabilities. Collaborative efforts between chemists, pharmacologists, and oncologists will be essential in translating this promising compound into clinical practice.

211732-86-4 (2’-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel) 関連製品

- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)

- 2229548-93-8(N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)